molecular formula C11H16O2 B13340199 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13340199
M. Wt: 180.24 g/mol
InChI Key: LXLJJXSLQCMGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-7-oxabicyclo[221]heptane-2-carbaldehyde is a bicyclic compound featuring a unique structure that combines a cyclobutyl group and an oxabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction of furans with olefinic or acetylenic dienophiles generates the oxabicycloheptane framework . The cyclobutyl group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to achieve high yields and selectivity. Catalysts and reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may inhibit protein phosphatases, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A parent compound with similar bicyclic structure but without the cyclobutyl group.

    2-Methylidene-7-oxabicyclo[2.2.1]heptane: A derivative with a methylidene group instead of a cyclobutyl group.

    7-Oxabicyclo[2.2.1]heptane-2,3-diol: A diol derivative with hydroxyl groups at positions 2 and 3.

Uniqueness

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C11H16O2/c12-7-11(8-2-1-3-8)6-9-4-5-10(11)13-9/h7-10H,1-6H2

InChI Key

LXLJJXSLQCMGEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CC3CCC2O3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.